molecular formula C10H14O B2401148 Dispiro[3.0.35.14]nonane-9-carbaldehyde CAS No. 2470441-14-4

Dispiro[3.0.35.14]nonane-9-carbaldehyde

Cat. No.: B2401148
CAS No.: 2470441-14-4
M. Wt: 150.221
InChI Key: AFZGBKDGFYEASC-UHFFFAOYSA-N
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Description

Dispiro[3.0.35.14]nonane-9-carbaldehyde is a structurally complex organic compound characterized by a dispiro framework with a formyl (-CHO) functional group at the 9th position.

Properties

IUPAC Name

dispiro[3.0.35.14]nonane-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-7-8-9(3-1-4-9)10(8)5-2-6-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZGBKDGFYEASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C23CCC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[303514]nonane-9-carbaldehyde typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

Industrial production of Dispiro[3.0.35.14]nonane-9-carbaldehyde is less common due to its specialized applications. when produced on a larger scale, the process involves optimized reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry may be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.0.35.14]nonane-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles employed .

Scientific Research Applications

Dispiro[3.0.35.14]nonane-9-carbaldehyde is valuable in scientific research due to its versatile reactivity and unique structure. Its applications include:

    Organic Synthesis: Used as a building block for synthesizing complex molecules.

    Drug Discovery: Investigated for potential pharmacological properties and as a precursor for drug candidates.

    Material Science: Explored for its potential in creating novel materials with unique properties.

Mechanism of Action

The mechanism by which Dispiro[3.0.35.14]nonane-9-carbaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in synthetic and biological applications. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : C₁₀H₁₄O (predicted by replacing the -COOH group in the carboxylic acid analog with -CHO).
  • Structure : The dispiro skeleton imposes steric constraints, limiting conformational flexibility and enhancing stability.

Comparison with Structurally Similar Compounds

Dispiro[3.0.35.14]nonane-9-carboxylic Acid

  • Molecular Formula : C₁₀H₁₄O₂ .
  • Functional Group : Carboxylic acid (-COOH).
  • Applications : Likely used as a synthetic intermediate for esters or amides, similar to other carboxylic acids in medicinal chemistry.

Dispiro[3.0.35.14]nonan-9-ylmethanol

  • Molecular Formula : C₁₀H₁₆O (predicted).
  • Functional Group : Primary alcohol (-CH₂OH).
  • Properties : Less reactive than the aldehyde but prone to oxidation. Its hydrochloride derivatives (e.g., CAS 2408968-51-2) are commercially available, indicating pharmaceutical relevance .

Chiral Dispiro(N/N)cyclotriphosphazenes

  • Structure : Phosphazene-based dispiro compounds with P-N backbones .
  • Key Differences: Stereogenicity: Phosphazenes exhibit stereogenic properties due to chiral phosphorus centers, unlike the carbon-centered aldehyde .

Fluorene-Based Dispiro Isomers

  • Structure: Two fluorene rings connected via sp³ carbons to an indenofluorenyl unit .
  • Comparison :
    • Optical Properties : Exhibit strong absorbance/emission due to extended π-conjugation, whereas the aldehyde’s electronic transitions are localized around the formyl group .
    • Thermal Stability : Rigid spiro architecture enhances thermal stability (>300°C decomposition), a feature likely shared with the aldehyde .

Azaspiro and Heteroatom-Containing Analogs

  • Examples: 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6): Contains a nitrogen atom, enabling protonation and salt formation . 9-methyl-2,5-dioxa-8-azaspiro[3.5]nonane (C₇H₁₃NO₂): Combines oxygen and nitrogen in the spiro framework, altering solubility and reactivity compared to the purely hydrocarbon-based aldehyde .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Functional Group Key Feature(s)
Dispiro[3.0.35.14]nonane-9-carbaldehyde C₁₀H₁₄O Aldehyde (-CHO) High electrophilicity; rigid backbone
Dispiro[3.0.35.14]nonane-9-carboxylic acid C₁₀H₁₄O₂ Carboxylic acid Acidic; forms salts
Dispiro(N/N)cyclotriphosphazenes Varies P-N bonds Stereogenic; photoluminescent
Fluorene-based dispiro isomers C₃₄H₂₄ None (hydrocarbon) Extended π-system; high thermal stability

Research Findings and Trends

  • Synthetic Routes: While direct methods for the aldehyde are unspecified, related dispiro compounds are synthesized via spirocyclization followed by functional group interconversion (e.g., oxidation of methanol to aldehyde) .
  • Bioactivity : Synspiro and anti-isomers with peroxo bridges show antimalarial activity, suggesting that substituent positioning on dispiro frameworks critically influences bioactivity .

Q & A

Q. What are the recommended synthetic routes for Dispiro[3.0.35.14]nonane-9-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of dispiro compounds often involves cyclization or spiroannulation strategies. For example, analogous dispiro carboxylic acids (e.g., dispiro[3.0.3⁵.1⁴]nonane-9-carboxylic acid, CAS 933690-42-7) are synthesized via multi-step processes involving ketone or aldehyde intermediates . For the carbaldehyde derivative, consider using 9-Borabicyclo[3.3.1]nonane (9-BBN) as a hydroboration reagent to stabilize reactive intermediates, as demonstrated in tandem hydroboration-Suzuki coupling reactions . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield and purity.

Q. What spectroscopic and computational methods are critical for structural elucidation of this compound?

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm spirocyclic connectivity and aldehyde proton resonance (δ ~9-10 ppm). Compare with PubChem data for similar spiro compounds (e.g., 7-Oxaspiro[3.5]nonane-2-carboxylic acid) .
  • X-ray Crystallography : Resolve the three-dimensional spiro architecture, particularly the [3.0.35.14] ring system, to validate stereochemistry .
  • DFT Calculations : Use Gaussian or ORCA to model electronic properties and predict reactivity (e.g., aldehyde electrophilicity) .

Advanced Research Questions

Q. How can catalytic cross-coupling reactions involving this compound be designed for functionalized spirocyclic derivatives?

The aldehyde group enables participation in Cu- or Pd-catalyzed reactions. For example:

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 to couple the aldehyde with aryl boronic acids, leveraging protocols for 9-BBN-mediated transformations .
  • Aldol Condensation : Employ organocatalysts (e.g., proline derivatives) to generate α,β-unsaturated aldehydes for further cycloaddition .
    Monitor reaction progress via LC-MS and optimize ligand choice to prevent steric hindrance from the spiro scaffold.

Q. What role does this compound play in the synthesis of antimalarial agents, and how does its structure-activity relationship (SAR) compare to known dispiro peroxides?

Dispiro 1,2,4-trioxolanes and 1,2,4,5-tetraoxanes are potent antimalarials due to their peroxide bond reactivity . The carbaldehyde moiety in this compound could serve as a precursor for introducing bioactive groups (e.g., aminoalkyl chains) via reductive amination. Compare SAR with artemisinin derivatives by evaluating in vitro parasite inhibition (IC50_{50}) and cytotoxicity in HepG2 cells.

Q. How do solvent polarity and temperature affect the stability of this compound, and what storage conditions are recommended?

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in solvents like THF, DCM, and DMSO. Monitor aldehyde oxidation to carboxylic acid via FTIR or 1^1H NMR .
  • Storage : Store at 2–8°C under inert gas (Ar/N2_2) in amber vials to prevent photodegradation and moisture absorption .

Q. How can researchers resolve contradictions in reported reactivity data for spirocyclic aldehydes?

Discrepancies in reactivity (e.g., unexpected side reactions) may arise from stereoelectronic effects or impurities. Strategies include:

  • Reproducibility Checks : Validate protocols using high-purity reagents (e.g., 9-BBN dimer ≥98%) .
  • Mechanistic Probes : Use deuterated analogs or kinetic isotope effects to trace reaction pathways .
  • Collaborative Validation : Cross-reference data with independent labs or computational models .

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